2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Description
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C28H28N6O2S and its molecular weight is 512.63. The purity is usually 95%.
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Biological Activity
The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex heterocyclic structure that belongs to the class of pyrazolo[1,5-a][1,2,4]triazoles. This class has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. The molecular formula of this compound is C26H25FN6O2S with a molecular weight of 504.58 g/mol .
Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Pyrazolo[1,5-a][1,2,4]triazole moiety : Known for its anticancer properties.
- Dihydroquinoline structure : Often associated with neuroprotective and anti-inflammatory effects.
- Thioether linkage : May enhance the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a][1,2,4]triazole derivatives. For example:
- Cytotoxicity Assays : Compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The MTT assay results indicated that these compounds exhibited stronger cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis via pathways involving caspases (caspase 3/7 and caspase 9), as well as modulation of key proteins such as NF-κB and p53 .
Antimicrobial Activity
The antimicrobial potential of related compounds has also been documented:
- Broad Spectrum Activity : Pyrazolo derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds within this class have shown promising results against Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Efficacy
In a study evaluating various pyrazolo derivatives:
- Compound Tested : A derivative closely related to the target compound.
- Cell Lines Used : MCF-7 and MDA-MB-231.
- Results : The compound exhibited an IC50 value significantly lower than that of cisplatin, indicating higher potency. Mechanistic studies revealed that it induced apoptosis through ROS generation and mitochondrial dysfunction .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar pyrazolo compounds:
- Pathogens Tested : MRSA and other resistant strains.
- Findings : The tested compounds displayed MIC values lower than traditional antibiotics like vancomycin and ciprofloxacin. Structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring enhanced activity .
Data Tables
Biological Activity | Compound | Cell Line / Pathogen | IC50/MIC Value | Mechanism |
---|---|---|---|---|
Anticancer | Similar Derivative | MCF-7 | < 10 µM (lower than cisplatin) | Apoptosis via caspase activation |
Antimicrobial | Similar Derivative | MRSA | 0.046 µM (vs. vancomycin 0.68 µM) | Disruption of cell wall synthesis |
Properties
CAS No. |
1223947-77-0 |
---|---|
Molecular Formula |
C28H28N6O2S |
Molecular Weight |
512.63 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C28H28N6O2S/c1-2-3-17-36-22-12-10-20(11-13-22)23-18-25-27-29-30-28(33(27)15-16-34(25)31-23)37-19-26(35)32-14-6-8-21-7-4-5-9-24(21)32/h4-5,7,9-13,15-16,18H,2-3,6,8,14,17,19H2,1H3 |
InChI Key |
DQOQELVSUQURJZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
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